molecular formula C6H6BrNO3S2 B597646 3-(2-Bromoacetyl)thiophene-2-sulfonamide CAS No. 154127-28-3

3-(2-Bromoacetyl)thiophene-2-sulfonamide

Cat. No.: B597646
CAS No.: 154127-28-3
M. Wt: 284.142
InChI Key: WUVKKDOGXCDAAM-UHFFFAOYSA-N
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Description

3-(2-Bromoacetyl)thiophene-2-sulfonamide (CAS: 154127-28-3) is a brominated sulfonamide derivative with the molecular formula C₆H₅BrClNO₃S₂ and a molecular weight of 318.6 g/mol . It features a thiophene ring substituted at position 3 with a bromoacetyl group and a sulfonamide moiety at position 2. This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems with biological activities such as cytotoxicity and antimicrobial effects .

Properties

IUPAC Name

3-(2-bromoacetyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S2/c7-3-5(9)4-1-2-12-6(4)13(8,10)11/h1-2H,3H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVKKDOGXCDAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)CBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658040
Record name 3-(Bromoacetyl)thiophene-2-sulfonamide
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Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154127-28-3
Record name 3-(2-Bromoacetyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenesulfonamide, 3-(2-bromoacetyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Bromoacetyl)thiophene-2-sulfonamide typically involves the bromination of 3-acetylthiophene followed by sulfonamide formation. One common method includes:

Industrial Production Methods:

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

3-(2-Bromoacetyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

Chemistry:

3-(2-Bromoacetyl)thiophene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine:

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
5-Bromothiophene-2-sulfonamide Br at position 5 C₄H₄BrNO₂S₂ 240.11 Intermediate for Suzuki couplings
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Br-acetyl at 3, Cl at 5 C₆H₅BrClNO₃S₂ 318.6 Anticancer precursor
3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide Additional 3-methoxypropyl group C₁₀H₁₃BrClNO₄S₂ 390.71 Enhanced solubility for drug design
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide Benzo[d]thiazole and furan substituents C₁₄H₉N₂O₃S₃ 365.43 Anthrax lethal factor inhibition

Key Observations :

  • Chlorine substitution (e.g., 5-chloro derivatives) enhances electrophilicity, facilitating nucleophilic reactions in heterocyclic synthesis .
  • N-Alkylation (e.g., 3-methoxypropyl group) improves solubility and bioavailability, critical for pharmaceutical applications .
  • Hybrid structures (e.g., benzothiazole-furan hybrids) expand bioactivity profiles, targeting specific enzymes like anthrax lethal factor .

Physicochemical Properties

  • Solubility: The parent compound is poorly water-soluble but derivatives with polar groups (e.g., 3-methoxypropyl) show improved solubility in DMSO and ethanol .
  • Stability : Bromoacetyl groups are sensitive to hydrolysis, requiring anhydrous conditions during synthesis .

Biological Activity

3-(2-Bromoacetyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H8BrN1O3S1\text{C}_8\text{H}_8\text{BrN}_1\text{O}_3\text{S}_1

This compound features a thiophene ring substituted with a bromoacetyl group and a sulfonamide moiety, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial activity, particularly against various strains of bacteria. Its structural components contribute to its efficacy in inhibiting microbial growth.

Antimicrobial Activity

  • Mechanism of Action : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and replication .
  • Activity Spectrum : Studies have shown that compounds similar to this compound possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported in various studies, indicating its potency against specific bacterial strains. For instance, MIC values ranging from 4 to 32 µg/mL have been observed against common pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of the bromoacetyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial cell membranes .
  • Sulfonamide Moiety : The sulfonamide functional group is essential for antimicrobial activity, as it directly interacts with the target enzyme involved in folate biosynthesis .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various thiophene derivatives and evaluated their antimicrobial properties. Among them, this compound demonstrated superior activity compared to other synthesized compounds .
  • In Vivo Studies : In vivo studies on animal models have shown that this compound exhibits significant antibacterial effects without notable toxicity, suggesting a favorable therapeutic index .

Comparative Analysis

To further illustrate the biological activity of this compound, the following table compares it with related compounds:

Compound NameStructure TypeMIC (µg/mL)Activity Type
This compoundThiophene sulfonamide4 - 32Antibacterial
SulfanilamideSulfonamide8 - 64Antibacterial
TrimethoprimDihydrofolate reductase inhibitor1 - 16Antibacterial

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